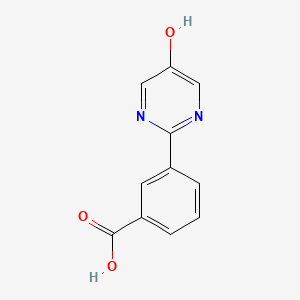
3-(5-Hydroxypyrimidin-2-yl)benzoic acid
Cat. No. B8727423
M. Wt: 216.19 g/mol
InChI Key: HIVJGCCGCYKZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08211886B2
Procedure details


78.8 g of 3-(5-hydroxypyrimidin-2-yl)benzoic acid are suspended in 1.4 l of absolute methanol, and 32.7 ml of thionyl chloride (449.8 mmol) are subsequently carefully added dropwise at RT. The reaction batch is warmed at 80° C. for 2 h. A further 20 ml of thionyl chloride (275.7 mmol) are added, and the mixture is warmed at 80° C. for a further 2 h. In order to complete the reaction, a further 10 ml of thionyl chloride (137.8 mmol) are added, and the mixture is warmed at 80° C. for a further 2 h. For work-up, 1000 ml of methanol are removed in a rotary evaporator, and the resultant residue is filtered off. The mother liquor is reduced to about 200 ml in the rotary evaporator, and the crystals formed are filtered off. The two crystal batches are combined, dried to constant weight at 50° C. in a vacuum drying cabinet.





Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=[O:12])=[N:6][CH:7]=1.S(Cl)(Cl)=O.[CH3:21]O>>[OH:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([O:13][CH3:21])=[O:12])=[N:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
78.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=NC(=NC1)C=1C=C(C(=O)O)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
32.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
1.4 L
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is warmed at 80° C. for a further 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is warmed at 80° C. for a further 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For work-up, 1000 ml of methanol are removed in a rotary evaporator
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant residue is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mother liquor is reduced to about 200 ml in the rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to constant weight at 50° C. in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying cabinet
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
